molecular formula C10H7BrFNO2 B1414196 Ethyl 2-bromo-3-cyano-6-fluorobenzoate CAS No. 1806848-35-0

Ethyl 2-bromo-3-cyano-6-fluorobenzoate

Cat. No.: B1414196
CAS No.: 1806848-35-0
M. Wt: 272.07 g/mol
InChI Key: MWMFUYCXPALFKK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-6-fluorobenzoate is a chemical compound with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol It is characterized by the presence of bromine, cyano, and fluorine substituents on a benzoate ester framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-6-fluorobenzoate typically involves the bromination, cyanation, and fluorination of a benzoate ester precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution reactions: Where the bromine, cyano, or fluorine groups can be replaced by other functional groups.

    Reduction reactions: Where the cyano group can be reduced to an amine or other functional groups.

    Oxidation reactions: Where the benzoate ester can be oxidized to form carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

    Reduction reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation reactions: Commonly employ oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution reactions: Can yield a variety of substituted benzoate esters depending on the nucleophile used.

    Reduction reactions: Can produce amines or other reduced derivatives.

    Oxidation reactions: Can result in carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-6-fluorobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-6-fluorobenzoate depends on its specific application and the target molecules involved

    Electrophilic substitution: Where the bromine, cyano, or fluorine groups can participate in electrophilic reactions with nucleophiles.

    Nucleophilic addition: Where the cyano group can act as a nucleophile in addition reactions.

    Coordination chemistry: Where the compound can form coordination complexes with metal ions or other ligands.

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-6-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-3-cyano-4-fluorobenzoate: Differing in the position of the fluorine atom.

    Ethyl 2-bromo-3-cyano-6-chlorobenzoate: Differing in the halogen substituent.

    Ethyl 2-bromo-3-cyano-6-methylbenzoate: Differing in the substituent group.

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-7(12)4-3-6(5-13)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMFUYCXPALFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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